Hydroxyaminoalanine
Description
Hydroxyaminoalanine, referred to in some contexts as Hydroxyalanine, is a non-essential amino acid derivative. Its IUPAC name is (2S)-2-amino-3-hydroxypropanoic acid , which aligns structurally with L-serine, a well-characterized proteinogenic amino acid. This compound features a hydroxyl (-OH) group on the β-carbon and an amino (-NH2) group on the α-carbon, distinguishing it from simpler amino acids like alanine. This compound plays roles in metabolic pathways, including serine biosynthesis and one-carbon metabolism, and serves as a precursor for neurotransmitters and phospholipids . Its CAS registry number is 56-45-1, consistent with L-serine, though nomenclature discrepancies may arise in specialized literature.
Properties
CAS No. |
2508-25-0 |
|---|---|
Molecular Formula |
C3H8N2O2 |
Molecular Weight |
104.11 g/mol |
IUPAC Name |
(2S)-2-amino-N-hydroxypropanamide |
InChI |
InChI=1S/C3H8N2O2/c1-2(4)3(6)5-7/h2,7H,4H2,1H3,(H,5,6)/t2-/m0/s1 |
InChI Key |
BAAQJFBTHFOHLY-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NO)N |
Canonical SMILES |
CC(C(=O)NO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Physicochemical Properties
The following table compares Hydroxyaminoalanine (L-serine) with structurally analogous compounds:
Key Observations:
- This compound vs. L-Alanine: The addition of a hydroxyl group in this compound increases molecular weight (105.09 vs. 89.09) and solubility (25.0 g/100ml vs. 16.5 g/100ml) due to enhanced hydrogen bonding. The pKa of the carboxyl group is slightly lower (2.21 vs. 2.34), reflecting the electron-withdrawing effect of the hydroxyl group .
- This compound vs. N-Methylalanine: N-Methylalanine substitutes the α-amino hydrogen with a methyl group, rendering it hydrophobic and biologically inert compared to this compound. This structural change also elevates the pKa of the amino group (10.2 vs. 9.15) .
- This compound vs. L-Threonine: Both possess hydroxyl groups, but L-threonine’s hydroxyl is on the β-carbon with an additional methyl branch, reducing solubility (20.5 g/100ml) and altering metabolic roles (e.g., collagen synthesis vs. neurotransmitter production).
Functional and Analytical Comparisons
Chromatographic Behavior:
- HPLC Analysis: this compound elutes earlier than L-alanine in reverse-phase HPLC due to higher polarity, as demonstrated in glycan analysis methodologies . N-Methylalanine requires ion-pairing reagents for detection owing to its hydrophobicity .
- Extraction Challenges: Unlike this compound, which is water-soluble, N-Methylalanine and similar hydrophobic derivatives require organic solvents for extraction, risking incomplete recovery and matrix interference .
Industrial and Pharmaceutical Relevance
Methodological Considerations
- Synthesis: this compound is synthesized via glycolytic intermediates, whereas N-Methylalanine requires reductive alkylation of alanine, often yielding lower purity (75–85%) without optimized protocols .
- Characterization: Nuclear Magnetic Resonance (NMR) spectra of this compound show distinct β-hydroxyl proton signals (δ 3.8–4.1 ppm), absent in N-Methylalanine .
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